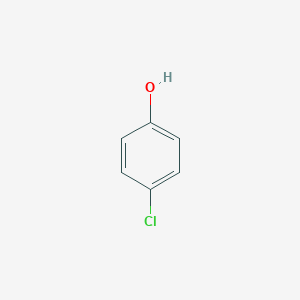

4-Chlorophenol

描述

4-Chlorophenol (4-CP, C₆H₅ClO) is a chlorinated aromatic compound classified as a priority pollutant by the U.S. EPA due to its toxicity, persistence, and prevalence in industrial wastewater and agricultural runoff . It exists as a colorless to white crystalline solid, soluble in water and organic solvents, with a melting point of 43–45°C and boiling point of 217°C . Its environmental and health risks necessitate effective removal strategies, driving research into adsorption, photocatalytic degradation, and biodegradation methods.

准备方法

合成路线和反应条件: 对氯苯酚可以通过苯酚的氯化反应合成。该过程包括将苯酚加热至液态,然后在催化剂存在下引入氯气。 反应通常在升高的温度下进行,以确保完全氯化 .

工业生产方法: 在工业环境中,对氯苯酚通过使用氯气直接氯化苯酚来生产。反应在反应器中进行,其中苯酚被加热至液态,并引入氯气。 该过程经过精心控制,以实现最终产品的较高产量和纯度 .

化学反应分析

反应类型: 对氯苯酚会发生各种化学反应,包括:

氧化: 对氯苯酚可以被氧化成 4-氯邻苯二酚。

还原: 它可以被还原成 4-氯环己醇。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 在受控条件下使用硝酸、硫酸和卤素等试剂.

主要产物:

氧化: 4-氯邻苯二酚

还原: 4-氯环己醇

取代: 各种取代的氯苯酚,具体取决于具体的反应.

科学研究应用

Environmental Remediation

4-Chlorophenol is recognized for its toxic effects on the environment, making its removal from wastewater a significant area of research. Several methods have been developed to degrade or adsorb 4-CP from contaminated water sources.

Adsorption Techniques

Recent studies have focused on the adsorption capabilities of various materials for removing 4-CP from aqueous solutions:

- Activated Carbon : Modified activated carbon has shown high efficiency in adsorbing 4-CP, with a maximum capacity of 316.1 mg/g under optimal conditions (pH 3, contact time of 35 minutes, and an initial concentration of 110 mg/L) . The adsorption process was characterized by Langmuir and Freundlich isotherm models, indicating a strong interaction between the adsorbent and 4-CP.

- Nano Graphene : Research demonstrated that nano graphene could effectively adsorb 4-CP, with breakthrough behavior predicted by Thomas and Yoon–Nelson models . The adsorption performance improved with lower influent concentrations and higher bed depths.

Biodegradation

Bioremediation strategies utilizing microbial consortia have been employed to degrade 4-CP:

- Airlift Packed Bed Bioreactor (ALPBB) : A study revealed that a mixed microbial consortium could remove up to 85% of 4-CP at low concentrations (1 mg/L), although efficiency decreased significantly at higher concentrations . The kinetics of degradation followed first-order reactions at lower concentrations.

- Electrically Neutral Reactive Species : This innovative approach enhances biodegradation by combining microbial treatment with neutral reactive species irradiation, resulting in the conversion of 4-CP into less toxic compounds .

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceuticals:

- Clofibrate : This compound, derived from 4-CP, is used to manage cholesterol levels in patients . Its synthesis process involves chlorination and subsequent reactions that utilize the phenolic structure of 4-CP.

Chemical Synthesis

In chemical manufacturing, this compound is utilized as an intermediate in producing several important compounds:

- Dyes and Disinfectants : The compound's chlorinated structure makes it suitable for synthesizing various dyes and disinfectants used in industrial applications .

- Thiazole Derivatives : Research has shown that 4-CP can be used to synthesize thiazole derivatives through reactions with thioamides/thiourea under specific catalytic conditions . These derivatives possess significant biological activity and potential therapeutic applications.

Case Studies Summary Table

作用机制

对氯苯酚的主要作用机制涉及氧化磷酸化的解偶联。该过程破坏了细胞内 ATP 的产生,导致细胞死亡。 解偶联作用的强度与氯化程度有关,对氯苯酚是氧化磷酸化的中等抑制剂 . 此外,对氯苯酚可以抑制钠通道蛋白,进一步增强其抗菌特性 .

相似化合物的比较

Comparison with Similar Chlorophenol Compounds

Physicochemical Properties

Chlorophenols vary in physical states, solubility, and hydrophobicity based on chlorine substitution (Table 1). For instance:

- 2-Chlorophenol (2-CP): Liquid at room temperature, lower hydrophobicity (Log P = 2.15).

- 4-Chlorophenol (4-CP): Solid, moderate hydrophobicity (Log P = 2.27).

- 2,4-Dichlorophenol (2,4-DCP): Solid, higher Log P (2.88).

- 2,4,6-Trichlorophenol (2,4,6-TCP): Solid, highest Log P (3.48) among common chlorophenols .

Table 1: Key Properties of Chlorophenols

| Compound | State (RT) | Log P | Melting Point (°C) | Solubility (g/L) |

|---|---|---|---|---|

| 2-Chlorophenol | Liquid | 2.15 | 8–10 | 28.5 |

| This compound | Solid | 2.27 | 43–45 | 27.0 |

| 2,4-Dichlorophenol | Solid | 2.88 | 45–48 | 4.5 |

| 2,4,6-Trichlorophenol | Solid | 3.48 | 69–71 | 0.8 |

Adsorption Behavior and Capacity

Adsorption efficiency correlates with chlorine count and hydrophobicity:

- Amine-Modified Activated Carbon : Achieved 3,136.1 mg/g adsorption for 4-CP, outperforming unmodified carbons and graphene oxide (20% recovery for 4-CP vs. 90% for 2,4,6-TCP) .

- Hydrophobic Interactions : Higher Log P values (e.g., 3.48 for 2,4,6-TCP) enhance adsorption due to stronger hydrophobic interactions .

Table 2: Adsorption Capacities of Chlorophenols

| Adsorbent | 4-CP Capacity (mg/g) | 2,4-DCP Capacity (mg/g) | 2,4,6-TCP Capacity (mg/g) |

|---|---|---|---|

| Amine-Modified Activated Carbon | 3,136.1 | – | – |

| Nano Graphene Oxide (NGO) | 145.9 | – | – |

| Magnetic Fe₃O₄/C16mimBr | 20% Recovery | 70% Recovery | 90% Recovery |

Photocatalytic Degradation Efficiency

- ZnO Nanocatalyst: Achieved 75% 4-CP degradation under sunlight (pH 10, 1.5 g/L catalyst) .

- Degradation Pathways: 4-CP undergoes hydroxylation to form hydroquinone, 4-chlorocatechol, and chlororesorcinol, followed by ring cleavage into low molecular weight acids (e.g., oxalic acid) .

Biodegradation Pathways and Kinetics

- Aerobic Sequencing Batch Reactor (SBR) : Achieved >99% 4-CP removal via meta-cleavage pathways, outperforming conventional methods .

- Cometabolism: 4-CP degradation by Pseudomonas putida requires phenol-grown cells, with transformation rates linked to biomass decay (0.013/h decay coefficient) .

- Substrate Preference: In mixed cultures, 4-CP degradation is delayed until 4-nitrophenol is depleted, suggesting inhibitory effects or preferential substrate utilization .

Electrochemical Treatment and Surface Interactions

- Electrosorption Efficiency : Activated carbons with basic nitrogen groups (e.g., amine-functionalized) enhance 4-CP removal compared to acidic oxygen-rich surfaces .

- Carbon Paste Electrodes (CPE): Modified CPEs improve 4-CP detection and adsorption, though recovery rates remain lower than for more hydrophobic chlorophenols .

Structural Influences on Reactivity and Selectivity

- Hydrophobicity vs. π-π Interactions: Despite 4-CP’s higher Log P than quercetin (2.27 vs. 2.16), its lower recovery (20% vs. 90%) highlights the role of π-π stacking in flavonoid interactions with ionic liquids .

- Enzyme Specificity: Non-specific enzymes (e.g., FpdA2 in E. coli) degrade 4-CP alongside 4-fluorophenol and 4-nitrophenol, indicating broad substrate tolerance .

生物活性

4-Chlorophenol (4-CP) is a chlorinated aromatic compound widely used in industrial applications, such as the production of pesticides, disinfectants, and pharmaceuticals. Its biological activity, particularly its toxicity and biodegradability, has been the subject of extensive research due to its environmental persistence and potential health risks. This article explores the biological activity of 4-CP, focusing on its mechanisms of action, toxicological effects, and bioremediation strategies.

The biological activity of 4-CP is primarily characterized by its toxicological effects on various organisms. The compound is known to inhibit oxidative phosphorylation, which is a critical process in cellular respiration. The degree of this inhibition varies with the chlorination level of the phenolic compounds; for instance, pentachlorophenol (PCP) exhibits stronger uncoupling effects compared to 4-CP .

Key Mechanisms:

- Uncoupling of Oxidative Phosphorylation: 4-CP disrupts ATP synthesis in mitochondria by uncoupling electron transport from phosphorylation .

- Interaction with Sodium Channels: It has been shown to interact with sodium channel proteins, affecting neuronal excitability .

Toxicological Effects

This compound poses significant health risks due to its acute and chronic toxicity . Short-term exposure can cause skin and eye irritation, while long-term exposure is associated with more severe health issues, including potential carcinogenic effects. The compound's toxicity has been demonstrated through various studies:

- Acute Toxicity: In laboratory animals, exposure to high concentrations of 4-CP resulted in lethality and severe organ damage.

- Chronic Effects: Long-term exposure studies indicate potential endocrine disruption and reproductive toxicity in mammals .

Table 1: Toxicity Data of this compound

| Study Type | Organism | Concentration (mg/L) | Observed Effect |

|---|---|---|---|

| Acute Toxicity | Rats | 200 | Lethality observed |

| Chronic Exposure | Mice | 50 | Liver damage and potential tumors |

| Skin Irritation Test | Human volunteers | 10 | Severe irritation noted |

Biodegradation and Bioremediation

Due to its environmental persistence, effective bioremediation strategies are essential for the degradation of 4-CP. Various microorganisms have been identified as capable of degrading this compound, notably species from the genus Pseudomonas.

Bioremediation Strategies:

- Microbial Degradation: Studies have shown that Pseudomonas putida can degrade 4-CP effectively when combined with neutral reactive species treatment, resulting in a significant reduction of toxicity .

- Electrochemical Treatment: Kinetic modeling indicates that electrochemical oxidation can enhance the degradation rate of 4-CP under specific conditions .

- Activated Carbon Adsorption: Recent research highlights the use of modified activated carbon for effective removal of 4-CP from aqueous solutions through adsorption techniques .

Case Study: Biodegradation Efficiency

A notable study investigated the efficiency of a mixed microbial consortium in an Airlift Packed Bed Bioreactor (ALPBB) for degrading varying concentrations of 4-CP. The results indicated that:

常见问题

Q. Basic: What are the common methods for removing 4-chlorophenol from aqueous solutions, and how do their mechanisms differ?

Answer:

Common methods include adsorption (e.g., activated carbon or surfactant-modified pumice) and advanced oxidation processes (AOPs) such as electrolysis, UV/H₂O₂, and ultrasound/persulfate systems.

- Adsorption : Activated carbon relies on pore structure and surface functional groups to physically adsorb this compound, though functionalization may reduce pore volume . Surfactant-modified pumice enhances sorption via hydrophobic interactions .

- AOPs : Electrolysis (e.g., Pd/graphene electrodes) generates reactive oxygen species (ROS) for redox degradation , while UV/H₂O₂ systems produce hydroxyl radicals (•OH) for oxidative breakdown . Ultrasound/persulfate combines cavitation with sulfate radical (SO₄•⁻) generation .

Q. Basic: How do surface functional groups on activated carbon affect this compound adsorption capacity?

Answer:

Surface functional groups (e.g., -OH, -COOH) can reduce adsorption capacity by occupying pore space, as demonstrated in molecular simulations where non-functionalized carbon showed higher adsorption efficiency. Experimental isotherms (Type IV) differ from simulated Type V isotherms due to limitations in detecting low fugacity regions experimentally .

Q. Advanced: How can response surface methodology (RSM) be applied to optimize this compound degradation processes?

Answer:

RSM uses central composite design (CCD) and ANOVA to model interactions between variables (e.g., pH, current density, reaction time). For electrolysis, optimal conditions were pH 7, 23 mA/cm² current density, and 120 min reaction time, achieving >95% degradation . Ultrasound/persulfate optimization via RSM identified pH 3, 65 min, and 150 W ultrasound power as ideal, yielding 88.9% removal . Adsorption studies using RSM optimized AC/NZVI systems for pH, dose, and initial concentration .

Q. Advanced: What factors contribute to discrepancies between simulated and experimental adsorption isotherms for this compound?

Answer:

Discrepancies arise from:

- Fugacity limitations : Simulations predict Type V isotherms with clear inflection points, whereas experimental Type IV isotherms lack resolution at low fugacity due to detection limits .

- Pore accessibility : Functional groups in experiments may block pores, reducing adsorption capacity compared to idealized simulations .

Q. Advanced: How do co-existing anions influence the degradation efficiency of this compound in sulfate radical-based AOPs?

Answer:

Co-existing anions (e.g., Cl⁻, CO₃²⁻) can scavenge sulfate radicals (SO₄•⁻), reducing degradation efficiency. For example, chloride ions may form less reactive Cl• or compete for radical species, while carbonate ions act as radical scavengers . Synergistic systems (e.g., α-Fe₂O₃/periodate under visible light) mitigate this by enhancing radical generation .

Q. Basic: What analytical techniques are effective for quantifying this compound concentrations during degradation studies?

Answer:

- Spectrophotometry : Oxidative coupling with N,N-diethyl-p-phenylenediamine enables colorimetric detection .

- UV-Vis : Direct measurement of dissociation constants at varying temperatures (25–175°C) via absorbance changes .

- HPLC/GC-MS : Used in AOP studies to track intermediate products and degradation pathways .

Q. Advanced: What are the kinetic considerations for photocatalytic degradation of this compound using novel catalysts like α-Ga₂O₃?

Answer:

α-Ga₂O3 follows first-order kinetics with a half-life of 20.4 min under optimal conditions (pH 7.8, 0.4 g catalyst dose). This contrasts with Fe-based catalysts (e.g., α-Fe₂O₃/periodate), which achieve 100% degradation in 60 min via radical chain reactions .

Q. Basic: How does pH influence the dissociation and subsequent treatment of this compound in aqueous solutions?

Answer:

- Dissociation : pKa of this compound increases with temperature, affecting speciation. At 25°C, neutral species dominate at pH < pKa (~9.4), enhancing adsorption .

- AOP efficiency : Acidic pH (3–4) favors persulfate activation, while neutral pH optimizes electrolysis and photocatalysis .

Q. Advanced: What experimental designs are suitable for evaluating the combined effects of multiple phenolic compounds on analytical indices?

Answer:

Factorial designs (e.g., 2⁴ or 24-1 fractional factorial) and Plackett-Burman designs are used to assess interactions between phenols (e.g., phenol, this compound, cresol). Controlled factors include concentration levels (0–1 µmol/dm³), with ANOVA identifying significant effects on indices like chemical oxygen demand (COD) .

Q. Advanced: How can the synergistic effects of reduction and oxidation be harnessed to enhance this compound degradation efficiency?

Answer:

Dual-chamber electrolysis systems exploit cathodic reduction (dechlorination) and anodic oxidation (ROS generation). For example, Pd/graphene electrodes achieved 95.4% cathodic and 91.1% anodic degradation via simultaneous reductive dehalogenation and oxidative cleavage .

属性

IUPAC Name |

4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1121-74-0 (potassium salt), 1193-00-6 (hydrochloride salt) | |

| Record name | Parachlorophenol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021871 | |

| Record name | 4-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chlorophenol appears as white crystals with a strong phenol odor. Slightly soluble to soluble in water, depending on the isomer, and denser than water. Noncombustible. Used as an intermediate in organic synthesis of dyes and drugs., White solid; Yellow or pink if not pure; Unpleasant, penetrating odor; [Hawley] Off-white crystalline powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), 220 °C | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (NTP, 1992), 121 °C, 121 °C (250 °F) CLOSED CUP, 121 °C c.c. | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), 2.71 PARTS SOL IN 100 PARTS WATER @ 20 °C, Very sol in alc, glycerin, ether, chloroform, fixed and volatile oils; sparingly sol in liquid petroleum, Very sol in ethanol, benzene, ethyl ether; soluble in alkali, Soluble in aqueous alkali, oxygenated and aromatic solvents, In water, 2.40X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 2.7 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2238 at 78 °C/4 °C, Density/Specific gravity: 1.2651 at 40 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.43 (Air= 1), Relative vapor density (air = 1): 4.44 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm at 49.8 °C, 8.7X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. | |

| Record name | Parachlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needle like, white to straw-colored crystals, White crystals (yellow or pink when impure), Yellow solid | |

CAS No. |

106-48-9 | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parachlorophenol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parachlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | parachlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DLC36A01X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

109.8 to 110.7 °F (NTP, 1992), 42.8 °C, 43 °C | |

| Record name | P-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。